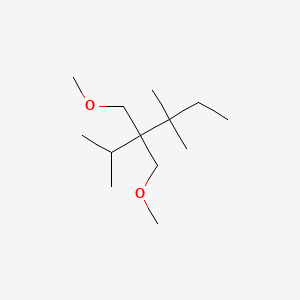
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane is an organic compound with the molecular formula C12H26O2. It is a derivative of hexane, characterized by the presence of methoxymethyl groups and trimethyl substitutions. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,4,4-trimethylhexane with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of compounds with new functional groups replacing the methoxymethyl groups.
Aplicaciones Científicas De Investigación
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(methoxymethyl)-2,4-dimethylheptane
- 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
- 3,3-Bis(methoxymethyl)heptane
Uniqueness
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
146091-17-0 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
3,3-bis(methoxymethyl)-2,4,4-trimethylhexane |
InChI |
InChI=1S/C13H28O2/c1-8-12(4,5)13(9-14-6,10-15-7)11(2)3/h11H,8-10H2,1-7H3 |
Clave InChI |
LXFAROPRTHIYPI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(COC)(COC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


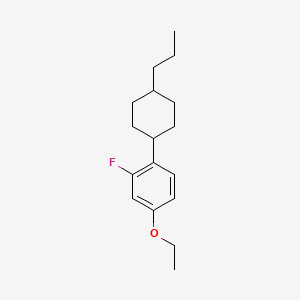



![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
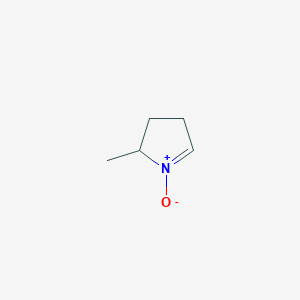
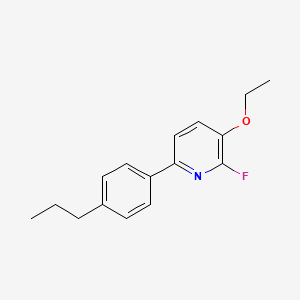
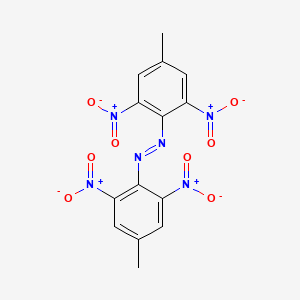
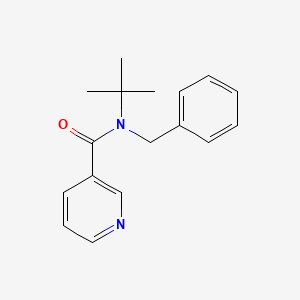
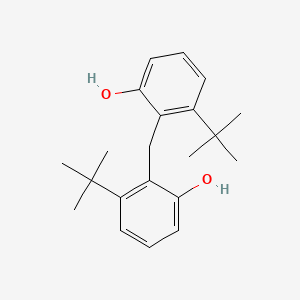
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
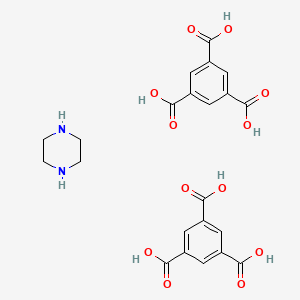

![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
